Cas no 104390-83-2 (3-Phthalimidoazetidine)
3-Phthalimidoazetidine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Isoindole-1,3(2H)-dione,2-(3-azetidinyl)-
- 3-Phthalimidoazetidine
- 2-(azetidin-3-yl)isoindole-1,3-dione
- 1H-Isoindole-1,3(2H)-dione,2-(3-azetidinyl)
- 2-(3-AZETIDINYL)-1H-ISOINDOL-1,3(2H)-DIONE
- DTXSID40629991
- 104390-83-2
- SCHEMBL10401694
- 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(Azetidin-3-yl)-1H-isoindole-1,3(2H)-dione
- J-001165
- 2-(Azetidin-3-yl)isoindoline-1,3-dione
- AKOS012080198
- FT-0673875
-
- Inchi: 1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-4,7,12H,5-6H2
- InChI Key: CCUNVVKGBQMMQU-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(N1C1CNC1)=O
Computed Properties
- Exact Mass: 202.07400
- Monoisotopic Mass: 202.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.411
- Boiling Point: 350.1°C at 760 mmHg
- Flash Point: 165.5°C
- Refractive Index: 1.659
- PSA: 49.41000
- LogP: 0.52110
3-Phthalimidoazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P384600-250mg |
3-Phthalimidoazetidine |
104390-83-2 | 250mg |
$178.00 | 2023-05-17 | ||
| TRC | P384600-2.5g |
3-Phthalimidoazetidine |
104390-83-2 | 2.5g |
$1372.00 | 2023-05-17 | ||
| TRC | P384600-5g |
3-Phthalimidoazetidine |
104390-83-2 | 5g |
$ 3000.00 | 2023-09-06 | ||
| A2B Chem LLC | AD80863-250mg |
2-(Azetidin-3-yl)isoindoline-1,3-dione |
104390-83-2 | 250mg |
$1144.00 | 2024-04-20 | ||
| A2B Chem LLC | AD80863-1.25g |
2-(Azetidin-3-yl)isoindoline-1,3-dione |
104390-83-2 | 1.25g |
$2550.00 | 2024-04-20 |
3-Phthalimidoazetidine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 3-Phthalimidoazetidine
Professional Introduction to 3-Phthalimidoazetidine (CAS No. 104390-83-2)
3-Phthalimidoazetidine, with the chemical identifier CAS No. 104390-83-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The phthalimido group and the azetidine ring contribute to its distinctive reactivity, making it a valuable intermediate in synthetic chemistry.
The< strong>phthalimidoazetidine moiety is particularly noteworthy for its ability to participate in various chemical transformations, including nucleophilic substitution and cyclization reactions. These reactions are crucial for constructing more complex molecular architectures, which are often required in drug design. The presence of the phthalimide moiety also imparts stability to the molecule, enhancing its suitability for further functionalization.
In recent years, there has been a growing interest in exploring the pharmacological properties of< strong>3-Phthalimidoazetidine. Research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating various diseases. For instance, studies have suggested that derivatives of< strong>phthalimidoazetidine could be effective in modulating inflammatory pathways and neurodegenerative disorders.
The< strong>CAS No. 104390-83-2 registry number ensures that researchers can reliably identify and obtain this compound for their studies. The standardized classification helps in maintaining consistency across different laboratories and publications, facilitating collaborative research and knowledge sharing.
One of the most exciting applications of< strong>3-Phthalimidoazetidine is in the field of medicinal chemistry. The compound's versatility allows it to be incorporated into various drug candidates, each designed to target specific biological pathways. For example, researchers have been investigating its potential as a scaffold for developing kinase inhibitors, which are essential in treating cancers and other chronic diseases.
The synthesis of< strong>3-Phthalimidoazetidine involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Advanced techniques such as transition metal catalysis and asymmetric synthesis have been employed to optimize yields and enantioselectivity. These advancements not only improve the accessibility of< strong>CAS No. 104390-83-2 but also open new avenues for structural diversification.
The pharmacokinetic profile of< strong>phthalimidoazetidine-based compounds is another area of active investigation. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is crucial for developing effective therapeutics. Preclinical studies have begun to unravel these processes, providing insights into potential dosing regimens and formulation strategies.
In conclusion, 3-Phthalimidoazetidine (CAS No. 104390-83-2) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing innovative treatments. As research continues to uncover new possibilities, this compound is poised to play a significant role in the future of medicine.
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